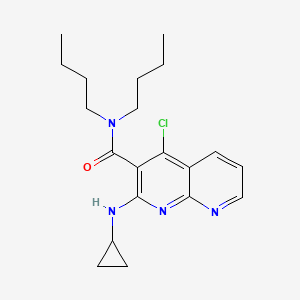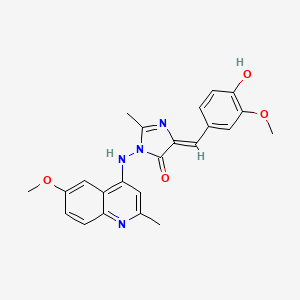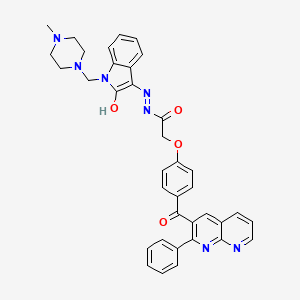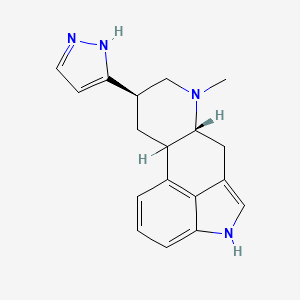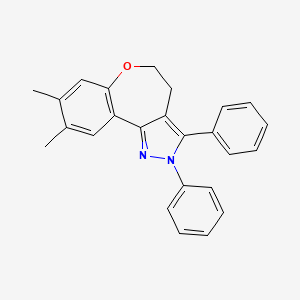
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrazolo-pyrido-thiazine core, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo-pyrido-thiazine core, followed by the introduction of the phenyl and piperazinyl groups. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific application and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolo-pyrido-thiazine derivatives with varying substituents. Examples might include:
- Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives with different alkyl or aryl groups.
- Compounds with modifications to the piperazinyl or phenyl groups.
Uniqueness
The uniqueness of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide lies in its specific combination of functional groups and the resulting biological and chemical properties
Propriétés
Numéro CAS |
164357-38-4 |
|---|---|
Formule moléculaire |
C30H34N6O2S |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
4,11,13-trimethyl-5-phenyl-7-[3-(4-phenylpiperazin-1-yl)propyl]-8λ6-thia-3,4,7,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,5,10,12-pentaene 8,8-dioxide |
InChI |
InChI=1S/C30H34N6O2S/c1-22-21-23(2)31-30-26(22)27-29(28(33(3)32-27)24-11-6-4-7-12-24)36(39(30,37)38)16-10-15-34-17-19-35(20-18-34)25-13-8-5-9-14-25/h4-9,11-14,21H,10,15-20H2,1-3H3 |
Clé InChI |
KWRNSKBOSJIDBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C3=NN(C(=C3N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





